molecular formula C15H20N4O2S B5487344 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B5487344
M. Wt: 320.4 g/mol
InChI Key: ODNJPGGKNPHOPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds reveals an intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a compound with a similar structure, “(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol”, has a molecular weight of 154.17, and it is a liquid at room temperature .

Properties

IUPAC Name

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-11-13(22-9(2)16-11)15(20)19(3)8-12-17-14(21-18-12)10-6-5-7-10/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNJPGGKNPHOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)N(C)CC2=NOC(=N2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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